molecular formula C23H26N2 B3698164 1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B3698164
M. Wt: 330.5 g/mol
InChI Key: YZDHAGZQOWYJRG-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substitutions: a 2-methylbenzyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, particularly in targeting receptors such as serotonin (5-HT), dopamine (D2), and σ1 receptors . Its structural complexity allows for interactions with hydrophobic pockets in enzyme active sites, making it a candidate for drug discovery programs.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-19-7-2-3-9-21(19)17-24-13-15-25(16-14-24)18-22-11-6-10-20-8-4-5-12-23(20)22/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDHAGZQOWYJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the use of palladium-catalyzed cyclization reactions, which provide an efficient synthetic route to arylpiperazines under aerobic conditions .

Chemical Reactions Analysis

1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

Piperazine derivatives are highly tunable, with modifications at the N1 and N4 positions significantly altering biological activity. Below is a comparative analysis of key analogues:

1-(2-Methoxyphenyl)-4-(naphthalen-2-ylsulfonyl)piperazine
  • Structure : N1-2-methoxyphenyl, N4-naphthalen-2-ylsulfonyl.
  • Properties : Exhibits sulfonyl groups that enhance binding to enzymes like BACE1 (β-secretase), a target in Alzheimer’s disease. This compound’s sulfonyl moiety contrasts with the methylene-linked naphthalene in the target compound, likely reducing lipophilicity .
  • Activity: Noted for moderate inhibitory potency (IC50 ~20–50 mM in BACE1 inhibition) .
1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
  • Structure : N1-2-methylbenzyl, N4-2-(trifluoromethyl)benzyl.
  • Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the naphthalene-substituted target compound .
1-[4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl]-4-(4-fluorophenyl)piperazine
  • Structure : N1-indenyl-phenethyl, N4-4-fluorophenyl.
  • Properties : Fluorine substitution improves bioavailability and CNS penetration. The phenethyl spacer increases conformational flexibility compared to the rigid naphthalene group in the target compound .
  • Activity : Moderate cytotoxicity (IC50 ~10–50 µM) in cancer cell lines, attributed to fluorophenyl interactions with DNA topoisomerases .
Chlorbenzoxamine (1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine)
  • Structure : N1-2-methylbenzyl, N4-chlorophenyl-ethoxy.
  • Properties : The ethoxy linker and chlorophenyl group enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s naphthalene group .

Physicochemical Properties Comparison

Compound Melting Point (°C) logP Solubility Key Substituents
Target Compound Not reported ~3.5* Low aqueous 2-Methylbenzyl, Naphthalen-1-yl
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylsulfonyl)piperazine Not reported 2.3 Moderate in DMSO 2-Methoxyphenyl, Naphthalen-2-sulfonyl
1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine 79.8–80.5 3.8 Low in water 4-Fluorophenyl, Naphthalen-1-yl
Chlorbenzoxamine Not reported 4.1 High in ethanol Chlorophenyl-ethoxy, 2-Methylbenzyl

*Estimated based on analogues.

Receptor Binding and Selectivity

  • σ1 Receptor Affinity: Analogues with naphthalene or trifluoromethyl groups (e.g., compound 10 in ) show nanomolar affinity (Ki < 10 nM), suggesting the target compound may share this trait.
  • Dopamine D2 Receptor : Substituted piperidines with methoxyphenyl groups (e.g., compound 7 in ) exhibit D2 affinity (IC50 ~100 nM), but bulky naphthalene substitutions may reduce binding.

Cytotoxicity and Anticancer Potential

  • Naphthalene Derivatives : Compounds like 1-(4-chlorobenzhydryl)piperazine show cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells (IC50 ~5–20 µM) .
  • Fluorophenyl Analogues : Enhanced DNA intercalation due to fluorine’s electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Reactant of Route 2
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1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

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